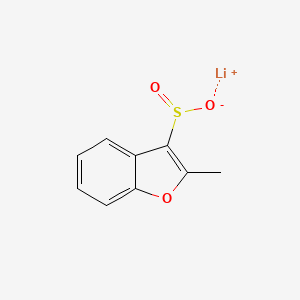
Lithium(1+) 2-methyl-1-benzofuran-3-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+) ion 2-methyl-1-benzofuran-3-sulfinate is a chemical compound that combines the properties of lithium ions with the structural features of benzofuran and sulfinate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 2-methyl-1-benzofuran-3-sulfinate typically involves the reaction of 2-methyl-1-benzofuran-3-sulfinic acid with lithium hydroxide or lithium carbonate. The reaction is carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of lithium(1+) ion 2-methyl-1-benzofuran-3-sulfinate may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps such as purification, crystallization, and drying to obtain the compound in a pure and stable form.
Análisis De Reacciones Químicas
Types of Reactions
Lithium(1+) ion 2-methyl-1-benzofuran-3-sulfinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can convert the sulfinate group to a thiol or sulfide.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfonate derivatives, thiols, sulfides, and various substituted benzofuran compounds.
Aplicaciones Científicas De Investigación
Lithium(1+) ion 2-methyl-1-benzofuran-3-sulfinate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of lithium(1+) ion 2-methyl-1-benzofuran-3-sulfinate involves its interaction with molecular targets and pathways. The compound may exert its effects by modulating enzyme activities, altering cellular signaling pathways, and interacting with specific receptors. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- Lithium(1+) ion 6-methyl-1,3-benzothiazole-2-sulfinate
- Lithium(1+) ion 2-methyl-1,3-thiazole-4-sulfinate
Uniqueness
Lithium(1+) ion 2-methyl-1-benzofuran-3-sulfinate is unique due to its specific structural features, which combine the properties of lithium ions, benzofuran, and sulfinate groups
Propiedades
Fórmula molecular |
C9H7LiO3S |
|---|---|
Peso molecular |
202.2 g/mol |
Nombre IUPAC |
lithium;2-methyl-1-benzofuran-3-sulfinate |
InChI |
InChI=1S/C9H8O3S.Li/c1-6-9(13(10)11)7-4-2-3-5-8(7)12-6;/h2-5H,1H3,(H,10,11);/q;+1/p-1 |
Clave InChI |
GDISHTPXZZQIQY-UHFFFAOYSA-M |
SMILES canónico |
[Li+].CC1=C(C2=CC=CC=C2O1)S(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[2-(1H-pyrrol-1-yl)thiophen-3-yl]methyl}prop-2-enamide](/img/structure/B13458596.png)
![Ethyl5-chlorofuro[2,3-c]pyridine-2-carboxylate](/img/structure/B13458597.png)
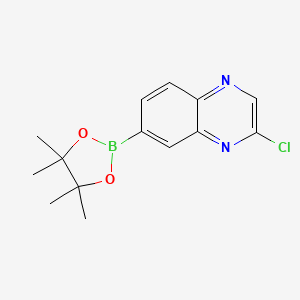
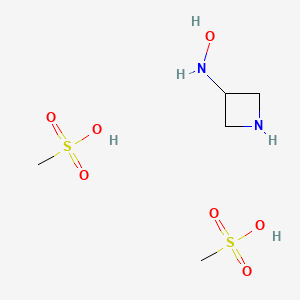

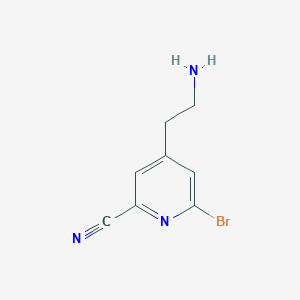

![tert-butyl N-[(4-amino-3,5-dimethylphenyl)methyl]carbamate](/img/structure/B13458634.png)
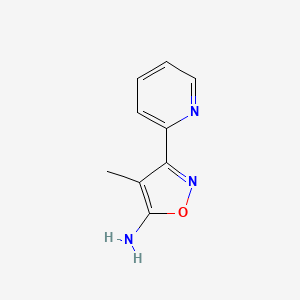
![7-Methyl-6-oxaspiro[3.4]octan-5-one](/img/structure/B13458647.png)
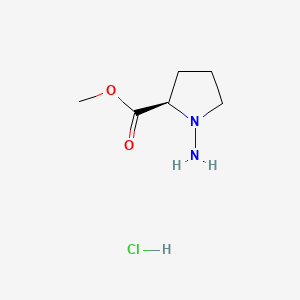
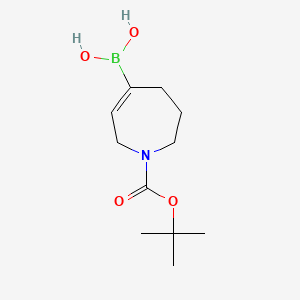
![3-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine](/img/structure/B13458656.png)
![[5-(2,4-Difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13458661.png)
